Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is a chemical compound also known as roxadustat or ASP1517. It is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of anemia associated with chronic kidney disease. The compound functions as an inhibitor of prolyl hydroxylase domain enzymes, which play a critical role in the regulation of hypoxia-inducible factors.
The compound is synthesized through various chemical methods, primarily involving the manipulation of isoquinoline derivatives and glycine. Research and patent documents outline several synthetic routes to produce this compound, emphasizing its relevance in medicinal chemistry and drug development .
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is classified as a pharmaceutical agent and specifically as a prolyl hydroxylase inhibitor. It falls under the category of small-molecule drugs used to modulate biological pathways related to oxygen sensing and erythropoiesis.
The synthesis of Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- involves several steps, often starting from readily available isoquinoline derivatives. Common methods include:
The synthesis typically occurs in multiple phases, involving temperature control (ranging from 0°C to 130°C), specific solvents (such as dichloromethane and acetic acid), and reagents (including potassium carbonate and sodium hydroxide) to facilitate the reactions .
The molecular formula for Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is . The structure includes:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS), which confirm the molecular weight and structural integrity .
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- participates in various chemical reactions:
The reaction conditions are meticulously controlled, including temperature ranges (15°C to 120°C) and reaction times (from several hours up to a day), ensuring optimal yields and purity of the final product .
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- acts by inhibiting prolyl hydroxylase domain enzymes. This inhibition prevents the hydroxylation of hypoxia-inducible factors, leading to their stabilization and subsequent activation of erythropoietin production.
Research indicates that this mechanism enhances erythropoiesis under hypoxic conditions, making it a potential therapeutic agent for anemia treatment in chronic kidney disease patients .
The compound exhibits typical characteristics of small organic molecules:
Key chemical properties include:
Relevant analyses such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions .
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- has significant applications in:
Its potential as a therapeutic agent continues to be explored in clinical settings, highlighting its importance in modern medicine .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4